molecular formula C18H19N7O2S B6459739 3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549065-38-3

3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6459739
CAS RN: 2549065-38-3
M. Wt: 397.5 g/mol
InChI Key: OJCFRTOGWHDXIK-UHFFFAOYSA-N
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Description

The compound “3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring and a benzothiazole ring . It is part of a class of compounds known as triazolopyrimidines, which are known for their versatile biological activities .


Synthesis Analysis

The synthesis of triazolopyrimidines typically involves the reaction of amitrole or guanazole with corresponding dicarbonyl compounds . The reaction proceeds mildly and regioselectively, often involving boiling the reagents in dimethylformamide for an hour . The yields of the reaction products are generally high, often exceeding 80% .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of triazolopyrimidines . It contains a triazolopyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring . Attached to this ring system is a piperazine ring and a benzothiazole ring .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions. For example, they can be obtained as a result of the interaction of amitrole or guanazole with corresponding dicarbonyl compounds . They can also be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Organic Synthesis

The catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions provides a sustainable method for accessing these heterocyclic compounds. This approach demonstrates good functional group tolerance and broad substrate scope.

Investigating RNA Binding

Researchers have explored the pharmacological activity of related compounds by studying their binding to HIV TAR RNA . This area of research sheds light on potential antiviral applications.

Triazolothiadiazine Derivatives

While not directly related to our compound, triazolothiadiazine derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects . Understanding their synthesis pathways contributes to drug development.

Future Directions

The future directions for research on this compound and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds . Given their wide range of biological activities, triazolopyrimidines have the potential to be developed into effective therapeutic agents for a variety of conditions .

properties

IUPAC Name

3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c1-12-13(2)21-18-19-11-20-25(18)17(12)24-9-7-23(8-10-24)16-14-5-3-4-6-15(14)28(26,27)22-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCFRTOGWHDXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

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